TDI-015051

Biochemical assay Target engagement Binding affinity

TDI-015051 is a first-in-class, non-covalent small-molecule inhibitor of the SARS-CoV-2 guanine-N7 methyltransferase nonstructural protein 14 (NSP14) with the chemical formula C22H22FN5O4S (MW: 471.50) and CAS number 3052313-73-9. Discovered and developed by Thomas Tuschl's laboratory at The Rockefeller University, TDI-015051 emerged from a high-throughput screening campaign of 430,376 unique compounds followed by an extensive medicinal chemistry hit-to-lead optimization program.

Molecular Formula C22H22FN5O4S
Molecular Weight 471.5 g/mol
Cat. No. B15568594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDI-015051
Molecular FormulaC22H22FN5O4S
Molecular Weight471.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H22FN5O4S/c1-13-21(33(30,31)28-7-5-18-14(12-28)10-25-26-18)9-19(27(13)2)22(29)24-11-16-15-6-8-32-20(15)4-3-17(16)23/h3-4,6,8-10H,5,7,11-12H2,1-2H3,(H,24,29)(H,25,26)
InChIKeyYVXDXTXKLFZFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TDI-015051: A First-in-Class, Orally Active SARS-CoV-2 NSP14 Methyltransferase Inhibitor for Antiviral Research and Preclinical Development


TDI-015051 is a first-in-class, non-covalent small-molecule inhibitor of the SARS-CoV-2 guanine-N7 methyltransferase nonstructural protein 14 (NSP14) with the chemical formula C22H22FN5O4S (MW: 471.50) and CAS number 3052313-73-9 [1]. Discovered and developed by Thomas Tuschl's laboratory at The Rockefeller University, TDI-015051 emerged from a high-throughput screening campaign of 430,376 unique compounds followed by an extensive medicinal chemistry hit-to-lead optimization program [2]. The compound binds to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, forming a unique ternary complex that precisely blocks viral mRNA capping and methylation processes essential for viral replication and immune evasion [3]. TDI-015051 is orally bioavailable and has demonstrated potent anti-coronavirus activity in multiple in vitro and in vivo models .

Why TDI-015051 Cannot Be Substituted with Other SARS-CoV-2 or Methyltransferase Inhibitors


TDI-015051 operates through a fundamentally distinct mechanism of action that is not interchangeable with any existing FDA-approved COVID-19 therapeutics or other methyltransferase inhibitors. Unlike nirmatrelvir (the active component of Paxlovid), which targets the SARS-CoV-2 main protease (Mpro) via reversible covalent inhibition, TDI-015051 targets the viral NSP14 guanine-N7 methyltransferase, a completely different viral enzyme that has no human homolog and was previously unexploited as a therapeutic target [1]. Furthermore, TDI-015051 is the only non-nucleoside, non-covalent NSP14 inhibitor to have achieved sub-nanomolar biochemical potency with validated in vivo efficacy comparable to the clinical standard-of-care [2]. Other viral methyltransferase inhibitors (e.g., nucleoside analogs or SAM-competitive inhibitors) operate via distinct binding modes and exhibit different selectivity and toxicity profiles. The procurement of TDI-015051 specifically is required for studies focused on viral RNA capping inhibition, host immune evasion modulation, or development of NSP14-targeted combination antiviral strategies [3].

TDI-015051: Quantified Differentiation Evidence Against Closest Comparators


Biochemical Target Engagement: TDI-015051 vs. Hit Compound RU-0415529 — Affinity and Potency Improvement via Medicinal Chemistry

TDI-015051 demonstrates a 5,836-fold improvement in biochemical inhibitory potency relative to the initial high-throughput screening hit compound RU-0415529. The original hit RU-0415529 showed an IC50 of 356 nM in NSP14 methyltransferase inhibition assays [1]. Following an intensive medicinal chemistry optimization campaign involving 13 full-time chemists over one year, the optimized lead compound TDI-015051 achieved an IC50 ≤ 0.15 nM against the same target . A separate measurement using surface plasmon resonance determined the dissociation constant (Kd) of TDI-015051 to be 39 pM [2] or 61 pM [3], confirming ultra-high affinity binding to the NSP14-SAH complex.

Biochemical assay Target engagement Binding affinity Medicinal chemistry Structure-activity relationship

Cellular Antiviral Activity: TDI-015051 in Huh-7.5 Cells — Comparative Efficacy Against RU-0415529

In cell-based antiviral assays using Huh-7.5 hepatocarcinoma cells infected with SARS-CoV-2, TDI-015051 exhibits potent inhibition of viral replication with an EC50 of 11.4 nM, whereas the predecessor hit compound RU-0415529 showed no detectable antiviral activity in the same cell line at all tested concentrations [1][2]. This represents a functional gain from zero measurable cellular efficacy to nanomolar potency, a critical milestone in the hit-to-lead progression.

Antiviral activity Cell-based assay EC50 SARS-CoV-2 Huh-7.5

In Vivo Antiviral Efficacy: TDI-015051 vs. FDA-Approved Nirmatrelvir in Transgenic Mouse Model

In a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection, orally administered TDI-015051 demonstrated antiviral efficacy comparable to the FDA-approved protease inhibitor nirmatrelvir (the active component of Paxlovid) [1][2]. Both compounds effectively reduced viral load in lung tissue when administered either prophylactically (1 hour before infection) or therapeutically (12 hours post-infection). Notably, TDI-015051 exhibited a more pronounced reduction in viral titers under the prophylactic dosing regimen relative to nirmatrelvir [3].

In vivo efficacy Animal model Viral load Nirmatrelvir Oral administration

Pan-Coronavirus Antiviral Spectrum: TDI-015051 Activity Across Multiple Human Coronaviruses

TDI-015051 exhibits inhibitory activity against a panel of human coronaviruses beyond SARS-CoV-2, including SARS-CoV-1, α-hCoV-NL63, α-hCoV-229E, and β-hCoV-MERS . Against SARS-CoV-1 in cellular assays, TDI-015051 completely prevented viral replication [1]. Against α-hCoV-NL63, α-hCoV-229E, and β-hCoV-MERS, TDI-015051 demonstrated IC50 values of 1.7 nM, 2.6 nM, and 3.6 nM, respectively . This pan-coronavirus activity is consistent with the high sequence conservation of the NSP14 methyltransferase across coronaviruses and is not shared by nirmatrelvir, which is primarily optimized for SARS-CoV-2 Mpro.

Broad-spectrum antiviral Pan-coronavirus SARS-CoV-1 hCoV-NL63 hCoV-229E MERS-CoV

Mechanism of Inhibition: Non-Competitive Ternary Complex Formation Unique to TDI-015051

X-ray crystallography at 2.18 Å resolution reveals that TDI-015051 binds to the SAH-stabilized cap binding pocket of NSP14, forming a unique ternary complex comprising NSP14 protein, SAH (S-adenosylhomocysteine), and TDI-015051 [1]. The compound occupies the guanine cap-binding pocket adjacent to SAH and acts as a non-competitive inhibitor [2]. This binding mode is distinct from that of SAM-competitive methyltransferase inhibitors, substrate-competitive inhibitors, or nucleoside analog inhibitors, and represents the first structurally characterized small-molecule inhibitor of the viral guanine-N7 methyltransferase class [3].

Mechanism of action Non-competitive inhibition Ternary complex SAH X-ray crystallography

Target Class Novelty: First-in-Class NSP14 Inhibitor vs. Existing SARS-CoV-2 Therapeutic Classes

TDI-015051 is the first reported non-covalent small-molecule inhibitor of the SARS-CoV-2 guanine-N7 methyltransferase NSP14, a viral enzyme essential for RNA capping and host immune evasion that has no human homolog [1]. Prior to this discovery, no small-molecule inhibitors of any viral guanine-N7 methyltransferase had been developed [2]. This contrasts with the two established classes of FDA-approved SARS-CoV-2 antivirals: Mpro inhibitors (e.g., nirmatrelvir) and RNA-dependent RNA polymerase (RdRp) inhibitors (e.g., remdesivir, molnupiravir), both of which target enzymes with human counterparts or have been extensively targeted across multiple viruses [3].

First-in-class Novel target RNA capping Immune evasion Drug target novelty

Validated Research and Preclinical Application Scenarios for TDI-015051


Mechanistic Studies of Viral RNA Capping and Host Immune Evasion

TDI-015051 is the only available tool compound for interrogating the biological function of the viral N7-methyltransferase NSP14 in SARS-CoV-2 and other coronaviruses [1]. The compound's well-characterized binding mode (ternary complex with SAH, PDB: 8R7B) and validated biochemical potency (IC50 ≤ 0.15 nM; Kd 39-61 pM) enable precise mechanistic studies of viral mRNA capping, including its role in protecting viral RNA from host innate immune sensors such as RIG-I and MDA5 [2]. This scenario is uniquely served by TDI-015051 because no alternative NSP14 inhibitors exist, and genetic knockout or knockdown approaches cannot recapitulate acute pharmacological inhibition in temporally controlled experiments [3].

In Vivo Preclinical Efficacy Studies in Coronavirus Infection Models

TDI-015051 has been validated in the K18-hACE2 transgenic mouse model of SARS-CoV-2 infection, demonstrating oral bioavailability and viral load reduction comparable to the FDA-approved clinical standard nirmatrelvir [1]. Researchers conducting in vivo coronavirus studies requiring an NSP14-targeted intervention can confidently select TDI-015051 based on this established in vivo efficacy benchmark. The compound's efficacy in both prophylactic (1 hour pre-infection) and therapeutic (12 hours post-infection) dosing regimens provides experimental flexibility for different study designs [2].

Pan-Coronavirus Broad-Spectrum Antiviral Screening and Pandemic Preparedness Research

TDI-015051 demonstrates low nanomolar potency against a panel of α- and β-coronaviruses, including SARS-CoV-1, hCoV-NL63 (IC50 = 1.7 nM), hCoV-229E (IC50 = 2.6 nM), and MERS-CoV (IC50 = 3.6 nM) [1]. This broad-spectrum activity profile, stemming from the high sequence conservation of the NSP14 methyltransferase across coronaviruses, makes TDI-015051 an ideal tool compound for pandemic preparedness research aimed at developing pan-coronavirus countermeasures [2]. Procurement of TDI-015051 for screening panels enables head-to-head comparisons of antiviral susceptibility across diverse coronaviruses, a capability not offered by SARS-CoV-2-specific agents like nirmatrelvir [3].

Combination Antiviral Therapy Studies Targeting Orthogonal Viral Mechanisms

TDI-015051 targets the viral NSP14 methyltransferase, an enzyme functionally and structurally orthogonal to the targets of approved SARS-CoV-2 antivirals nirmatrelvir (Mpro) and remdesivir (RdRp) [1]. The combination of TDI-015051 with either Mpro or RdRp inhibitors may yield additive or synergistic antiviral effects while reducing the probability of resistance emergence, a strategy that has been explicitly proposed by the discovering researchers [2]. This application scenario leverages the unique target class novelty of TDI-015051 and its validated in vivo efficacy to explore rational combination regimens for enhanced antiviral coverage [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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